Hexaphenylbenzene

Catalog No.
S1941464
CAS No.
992-04-1
M.F
C42H30
M. Wt
534.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenylbenzene

CAS Number

992-04-1

Product Name

Hexaphenylbenzene

IUPAC Name

1,2,3,4,5,6-hexakis-phenylbenzene

Molecular Formula

C42H30

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H

InChI Key

QBHWPVJPWQGYDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Crystal Engineering

HPB's rigid, propeller-like structure and toroidal delocalization of electrons make it a valuable tool in crystal engineering []. Researchers can utilize HPB as a building block to design and synthesize crystals with specific arrangements of molecules. This ability to control crystal packing has applications in developing materials with tailored properties for areas like pharmaceuticals, optoelectronics, and non-linear optics [].

Porous Polymers

The bulky phenyl groups in HPB hinder close packing of the molecules, leading to the formation of cavities within the material. This characteristic makes HPB a promising candidate for the development of porous polymers []. These polymers can be designed for various applications, including gas separation, catalysis, and drug delivery. The cavities can act as sieves for specific molecules or serve as storage compartments for drugs that can be released in a controlled manner [].

Hexaphenylbenzene is an organic compound characterized by its unique structure, which consists of a central benzene ring bonded to six phenyl groups. This compound is notable for its high degree of symmetry and rigidity, making it an interesting subject in materials science and organic chemistry. Its molecular formula is C30H30C_{30}H_{30}, and it has a molecular weight of 390.5 g/mol. Hexaphenylbenzene exhibits properties such as high thermal stability and luminescence, which contribute to its applications in various fields.

. A significant pathway includes its synthesis via Diels-Alder reactions, where it can be formed from hexaphenyldienone through the elimination of carbon monoxide . Additionally, hydrogenation studies have shown that hexaphenylbenzene can be converted into partially and fully hydrogenated derivatives, such as hexacyclohexylbenzene .

Hexaphenylbenzene can be synthesized through various methods:

  • Diels-Alder Reaction: This method involves the cycloaddition of phenylacetylene derivatives to form hexaphenyldienone, which subsequently eliminates carbon monoxide to yield hexaphenylbenzene .
  • Mixed Cyclotrimerization: This approach utilizes diarylacetylenes (tolans) to generate a library of multiple hexaphenylbenzene derivatives .
  • Dehydrohalogenation: A modification of classical methods where high-boiling alcohols replace ethanol during the reaction process, enhancing yield and reducing reaction time .

Hexaphenylbenzene finds applications in several areas:

  • Materials Science: Due to its thermal stability and luminescent properties, it is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Nanotechnology: Its ability to self-assemble makes it a candidate for nanostructured materials.
  • Photodynamic Therapy: As mentioned earlier, its conjugates with porphyrins are being explored for therapeutic applications in cancer treatment.

Interaction studies involving hexaphenylbenzene primarily focus on its behavior in various chemical environments. Research has shown that its brominated analogs exhibit unique coupling reactions when subjected to specific conditions, which could lead to novel polymerization processes on surfaces . These studies highlight the compound's potential in material design and synthesis.

Hexaphenylbenzene shares similarities with several compounds based on structural features or functional properties. Below is a comparison with selected compounds:

Compound NameStructure TypeUnique Features
TriphenylenePolycyclic aromatic hydrocarbonExhibits strong fluorescence; used in OLEDs
CoronenePolycyclic aromatic hydrocarbonKnown for its high stability and electronic properties
TetraceneLinear polycyclic aromatic hydrocarbonExhibits excellent photoconductivity
PhenanthrenePolycyclic aromatic hydrocarbonUsed in organic semiconductors

Hexaphenylbenzene's uniqueness lies in its symmetrical structure and the number of phenyl groups attached to a single benzene ring, which distinguishes it from other polycyclic compounds. Its specific applications in optoelectronics and nanotechnology further emphasize its distinctive role in research and development.

XLogP3

11.7

Other CAS

992-04-1

Wikipedia

Hexaphenylbenzene

Dates

Modify: 2023-08-16

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